Home > Products > Screening Compounds P140463 > Guadecitabine sodium
Guadecitabine sodium - 929904-85-8

Guadecitabine sodium

Catalog Number: EVT-506148
CAS Number: 929904-85-8
Molecular Formula: C18H23N9NaO10P
Molecular Weight: 579.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Guadecitabine sodium (also known as SGI-110) is a second-generation hypomethylating agent (HMA) designed for therapeutic use in various malignancies. [, , , , ] It belongs to the class of nucleoside analogs, specifically a dinucleotide of deoxyguanosine and decitabine. [, ] Guadecitabine acts as a DNA methyltransferase (DNMT) inhibitor, ultimately leading to the reactivation of silenced tumor suppressor genes. [, , ] This compound is distinguished from its predecessor, decitabine, by its enhanced resistance to cytidine deaminase (CDA) degradation, resulting in a prolonged half-life and sustained exposure to its active metabolite, decitabine. [, ] In various preclinical and clinical trials, guadecitabine sodium has demonstrated potential as a therapeutic agent for various solid tumors and hematological malignancies. [, , , , , , , , , , , , , , ]

Decitabine

    Compound Description: Decitabine is a hypomethylating agent (HMA) that acts as a DNA methyltransferase inhibitor. It is a cytidine analog that is incorporated into DNA during replication, leading to the trapping and depletion of DNA methyltransferases (DNMTs). This results in the demethylation of DNA, which can reactivate silenced genes, including tumor suppressor genes. Decitabine is used clinically for the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). [, , , , ]

    Relevance: Decitabine is the active metabolite of Guadecitabine sodium. Guadecitabine sodium is a dinucleotide prodrug of decitabine designed to overcome the limitations of decitabine, such as its rapid degradation by cytidine deaminase (CDA). Guadecitabine sodium is converted into decitabine in vivo, providing a prolonged exposure to decitabine and enhanced therapeutic efficacy. [, , , , ]

Azacitidine

    Compound Description: Azacitidine is another HMA that functions as a DNMT inhibitor. Like decitabine, it is incorporated into DNA and leads to DNA demethylation. Azacitidine is also approved for treating MDS and AML. [, , , ]

    Relevance: Azacitidine belongs to the same class of drugs as Guadecitabine sodium, the HMAs, and shares the same mechanism of action by inhibiting DNMTs. Both agents are used in similar clinical settings for MDS and AML. [, , , ]

5-Aza Deoxycytidine (5-aza)

    Compound Description: 5-Aza deoxycytidine, also known as decitabine, is a DNMT inhibitor that acts as a HMA. It is incorporated into DNA and inhibits DNA methylation by trapping DNMTs. []

    Relevance: 5-Aza deoxycytidine is another name for Decitabine, the active metabolite of Guadecitabine sodium. They share the same chemical structure and mechanism of action. []

Overview

Guadecitabine sodium, also known as SGI-110, is a novel hypomethylating agent designed for therapeutic applications in oncology. It is a dinucleotide composed of decitabine and deoxyguanosine, linked via a phosphodiester bond, which enhances its stability against degradation by cytidine deaminase. This compound is primarily investigated for its efficacy in treating various hematological malignancies, including acute myeloid leukemia and myelodysplastic syndromes.

Source

Guadecitabine sodium is synthesized as a sodium salt form of guadecitabine. It is derived from the combination of decitabine, a well-known hypomethylating agent, and deoxyguanosine, which contributes to its unique properties. The compound is currently under investigation in clinical trials for its potential to treat solid tumors and hematological cancers .

Classification

Guadecitabine sodium falls under the category of small molecule drugs and specifically belongs to the class of DNA methyltransferase inhibitors. It is classified as an investigational drug and has been granted orphan drug status by regulatory authorities due to its application in treating rare cancers .

Synthesis Analysis

Methods

The synthesis of guadecitabine sodium involves several key steps that enhance its yield and purity. The process typically utilizes solid-phase synthesis techniques.

  1. Solid-Phase Coupling: The synthesis begins with the coupling of N-protected 2'-deoxyguanosine-linked controlled pore glass (CPG) solid support with phenoxyacetyl decitabine phosphoramidite.
  2. Deprotection: Following coupling, the base protecting groups are removed.
  3. Oxidation: The coupled product undergoes oxidation to form the desired dinucleotide structure.
  4. Detritylation: This step involves the removal of trityl protective groups to yield the final product.
  5. Conversion to Sodium Salt: Guadecitabine triethylammonium salt is converted to guadecitabine sodium using sodium acetate, which is preferred over sodium perchlorate due to easier purification processes .

Technical Details

Molecular Structure Analysis

Structure

Guadecitabine sodium has a complex molecular structure characterized by its dinucleotide composition:

  • Chemical Formula: C18_{18}H24_{24}N9_{9}NaO10_{10}P
  • Molecular Weight: Approximately 557.417 g/mol
  • IUPAC Name: {[(2R,3S,5R)-5-(4-amino-2-oxo-1,2-dihydro-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy}({[(2R,3S,5R)-5-(2-amino-6-oxo-6,9-dihydro-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy})phosphinic acid .

Data

The molecular structure features critical functional groups that facilitate its interaction with DNA methyltransferases, enabling it to exert its hypomethylating effects effectively.

Chemical Reactions Analysis

Reactions

Guadecitabine sodium primarily functions through its role as a DNA methyltransferase inhibitor. It engages in several key chemical reactions:

  1. Methylation of DNA: Guadecitabine preferentially methylates hemimethylated DNA during replication.
  2. Interaction with Enzymes: The compound associates with chromatin during various cell cycle phases (S phase for replication and G2/M phases for maintenance), ensuring that DNA methylation patterns are preserved across generations .

Technical Details

The compound's ability to inhibit DNA methyltransferases leads to demethylation of specific gene promoters, which can reactivate silenced tumor suppressor genes in cancer cells .

Mechanism of Action

Guadecitabine sodium exerts its therapeutic effects primarily through the inhibition of DNA methyltransferase enzymes (DNMTs), particularly DNMT1.

  1. Process: Upon administration, guadecitabine is incorporated into the DNA during replication. It replaces cytosines in the DNA sequence leading to hypomethylation.
  2. Data: Clinical studies have shown that patients treated with guadecitabine exhibit significant demethylation of LINE-1 sequences compared to non-responders .

This mechanism reactivates genes that are crucial for tumor suppression and can lead to improved clinical outcomes in patients with certain malignancies.

Physical and Chemical Properties Analysis

Physical Properties

Guadecitabine sodium appears as a white to off-white powder. It is soluble in water due to its ionic nature as a sodium salt.

Chemical Properties

The compound has notable chemical properties:

  • Stability: Resistant to degradation by cytidine deaminase.
  • pH Sensitivity: Its solubility and stability can be influenced by pH levels in solution.

Relevant Data or Analyses

Studies indicate that guadecitabine maintains structural integrity under physiological conditions, making it suitable for therapeutic applications .

Applications

Guadecitabine sodium is primarily being investigated for its potential use in treating various cancers:

  • Acute Myeloid Leukemia: Clinical trials have demonstrated efficacy in patients with relapsed or refractory forms.
  • Myelodysplastic Syndromes: The compound shows promise in improving outcomes for patients suffering from these disorders.
  • Solid Tumors: Ongoing research is exploring its effectiveness against metastatic colorectal cancer among other solid tumors .

Properties

CAS Number

929904-85-8

Product Name

Guadecitabine sodium

IUPAC Name

sodium;[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] phosphate

Molecular Formula

C18H23N9NaO10P

Molecular Weight

579.4 g/mol

InChI

InChI=1S/C18H24N9O10P.Na/c19-16-22-6-27(18(31)25-16)12-2-8(9(3-28)35-12)37-38(32,33)34-4-10-7(29)1-11(36-10)26-5-21-13-14(26)23-17(20)24-15(13)30;/h5-12,28-29H,1-4H2,(H,32,33)(H2,19,25,31)(H3,20,23,24,30);/q;+1/p-1/t7-,8-,9+,10+,11+,12+;/m0./s1

InChI Key

XLHBNJPXFOZFNJ-BYKQGDNKSA-M

SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OC4CC(OC4CO)N5C=NC(=NC5=O)N)O.[Na+]

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OC4CC(OC4CO)N5C=NC(=NC5=O)N)O.[Na+]

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])O[C@H]4C[C@@H](O[C@@H]4CO)N5C=NC(=NC5=O)N)O.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.